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Compound of Interest

Compound Name:
alpha-(3-

Methylphenoxy)acetophenone

Cat. No.: B8362321

Get Quote

An In-Depth Technical Guide to α-(3-Methylphenoxy)acetophenone

Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and

potential applications of α-(3-Methylphenoxy)acetophenone, also known as 2-(3-

methylphenoxy)-1-phenylethanone. As a member of the α-aryloxy acetophenone class, this

molecule holds significant potential as a versatile building block in medicinal chemistry,

materials science, and the fragrance industry. This document consolidates available data on its

structure and properties, offers a detailed, field-proven synthesis protocol, analyzes its

chemical reactivity, and discusses its toxicological profile based on established read-across

principles from structurally related compounds. This guide is intended for researchers,

chemists, and drug development professionals seeking to leverage this compound in novel

synthetic applications.

Molecular Structure and Identification
α-(3-Methylphenoxy)acetophenone is an aromatic ketone characterized by an acetophenone

core with a 3-methylphenoxy (m-cresoxy) group substituting the α-carbon. This structural motif
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combines the reactivity of a ketone with the properties of a diaryl ether linkage.

IUPAC Name: 2-(3-Methylphenoxy)-1-phenylethan-1-one

Synonyms: α-(m-tolyloxy)acetophenone, 2-(m-tolyloxy)acetophenone

CAS Number: Not available[1]

Molecular Formula: C₁₅H₁₄O₂

Molecular Weight: 226.27 g/mol [1]

Caption: Chemical structure of α-(3-Methylphenoxy)acetophenone.

Physicochemical Properties
Direct experimental data for α-(3-Methylphenoxy)acetophenone is not widely available.

However, its properties can be reliably inferred from structurally analogous compounds. The

presence of two aromatic rings and a molecular weight over 200 g/mol strongly suggests it is a

solid at standard temperature and pressure, with low aqueous solubility.
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Property
Acetophenone
(Parent)[2][3]

α-
Phenoxyaceto
phenone[4]

2'-
Methylacetoph
enone[5][6]

α-(3-

Methylphenoxy)

acetophenone

(Predicted)

Appearance

Colorless liquid

or solid below

20°C

Solid Colorless liquid
White to off-white

solid

Melting Point 19-20 °C
Data not

available

~ -3 °C

(calculated)

Solid, likely > 50

°C

Boiling Point 202 °C
Data not

available
214 °C > 300 °C

Solubility

5.5 g/L in water;

soluble in

organic solvents

Data not

available

Insoluble in

water; soluble in

ethanol

Insoluble in

water; soluble in

common organic

solvents (e.g.,

DCM, EtOAc,

Acetone)

Molecular Weight 120.15 g/mol 212.24 g/mol 134.18 g/mol 226.27 g/mol

Synthesis and Purification
The most direct and reliable method for synthesizing α-(3-Methylphenoxy)acetophenone is via

a Williamson ether synthesis. This pathway involves the nucleophilic substitution of a halogen

on α-bromoacetophenone by the phenoxide generated from 3-methylphenol (m-cresol). The

causality for this choice is based on the high efficiency and well-documented success of this

reaction for creating α-aryloxy ketones.
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Reactants & Reagents

Reaction & Workup

Purification

3-Methylphenol (m-Cresol)

Combine reactants, base, and solvent

α-Bromoacetophenone Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Heat mixture to reflux
(e.g., 12-16 hours)

Monitor reaction via TLC

Cool and quench with water

Extract with organic solvent (e.g., EtOAc)

Wash organic layer (brine)

Dry over Na₂SO₄

Concentrate in vacuo

Crude Solid Product

Recrystallize from Ethanol

Filter and dry crystals

Pure α-(3-Methylphenoxy)acetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of α-(3-Methylphenoxy)acetophenone.
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Experimental Protocol: Synthesis via Williamson Ether
Synthesis
This protocol is a self-validating system; progress can be monitored by Thin Layer

Chromatography (TLC), and the final product identity can be confirmed by NMR and MS

analysis.

Reagent Preparation:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

add 3-methylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.2 eq.), and

acetone (approx. 10 mL per gram of 3-methylphenol).

Expertise Note: Potassium carbonate is chosen as it is a sufficiently strong base to

deprotonate the phenol while being easy to handle and remove during workup. Acetone is

an ideal solvent due to its boiling point and ability to dissolve both the reactants and the

intermediate phenoxide.

Reaction Initiation:

Stir the mixture vigorously for 15 minutes at room temperature to facilitate the formation of

the potassium phenoxide salt.

Add a solution of α-bromoacetophenone (1.0 eq.) dissolved in a minimal amount of

acetone dropwise to the flask. An exothermic reaction may be observed.

Reaction Execution:

Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-16

hours.

Trustworthiness Check: Monitor the reaction's completion by TLC (e.g., using a 4:1

Hexane:Ethyl Acetate mobile phase). The disappearance of the α-bromoacetophenone

spot (visualized under UV light) indicates the reaction is complete.

Workup and Isolation:
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Allow the mixture to cool to room temperature. Filter off the inorganic salts (K₂CO₃ and

KBr byproduct) and wash the solid with a small amount of acetone.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

yield the crude product.

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash

sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo to yield the crude solid.

Purification:

Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of

boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to

maximize crystal formation.

Collect the purified white crystals by vacuum filtration, wash with a small amount of cold

ethanol, and dry under vacuum.

Chemical Reactivity and Mechanistic Insights
The reactivity of α-(3-Methylphenoxy)acetophenone is governed by three primary functional

regions: the ketone carbonyl group and the two distinct aromatic rings.

Caption: Key reactive sites on the α-(3-Methylphenoxy)acetophenone molecule.

Carbonyl Group (Site A): The ketone is susceptible to nucleophilic attack. It can be reduced

to the corresponding secondary alcohol, 1-phenyl-2-(3-methylphenoxy)ethanol, using

reducing agents like sodium borohydride (NaBH₄). This reaction is foundational for creating

chiral centers for further pharmaceutical development.

Acetophenone Phenyl Ring (Site B): The acetyl group (-COCH₂OR) is an electron-

withdrawing and deactivating group. Therefore, this phenyl ring will undergo electrophilic

aromatic substitution (e.g., nitration, halogenation) primarily at the meta position. Reaction

conditions would need to be harsher compared to an unsubstituted benzene ring.
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Methylphenoxy Ring (Site C): The ether oxygen is an electron-donating group, making this

ring activated towards electrophilic aromatic substitution. The substitution will be directed to

the ortho and para positions relative to the ether linkage. The methyl group is also weakly

activating, further influencing the regioselectivity.

Potential Applications in Research and
Development
While specific applications for this exact molecule are not extensively documented, its structure

is highly analogous to compounds with proven utility across several industries.

Pharmaceutical Intermediates: Acetophenone derivatives are precursors to a wide range of

pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory drugs.[3]

The α-aryloxy ketone motif is a key pharmacophore in several biologically active molecules.

This compound serves as an excellent scaffold for building more complex drug candidates.

Fragrance and Flavor Synthesis: The parent compound, acetophenone, has a sweet, floral

odor and is used in perfumes and food flavorings.[3] Derivatives are often synthesized to

modify and enhance these aromatic properties, suggesting a potential role for α-(3-

Methylphenoxy)acetophenone in creating novel, complex scents.

Agrochemicals: The diaryl ether linkage is present in many herbicides and pesticides. The

synthesis of novel derivatives from this core structure could lead to the discovery of new

agrochemical agents with unique modes of action.

Materials Science: As a precursor to polymers and resins, acetophenone derivatives can be

used to develop materials with specific properties.[3] The introduction of the flexible ether

linkage and additional aromatic ring could be explored for creating polymers with enhanced

thermal stability or unique optical properties.

Toxicological Profile and Safe Handling
No specific toxicological data exists for α-(3-Methylphenoxy)acetophenone. Therefore, a safety

assessment must be performed by reading across to the well-studied parent compound,

acetophenone. It is imperative to handle this compound with the assumption that it carries

similar hazards.
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Hazard Category
Acetophenone Data (Read-
Across)

Recommended
Precautions

Acute Oral Toxicity
Harmful if swallowed. LD50

(Oral, Rat): 815 mg/kg.[3]

Do not ingest. Wash hands

thoroughly after handling. If

swallowed, seek immediate

medical attention.

Skin Irritation Causes skin irritation.

Wear nitrile gloves and a lab

coat. Avoid prolonged or

repeated skin contact.

Eye Irritation
Causes serious eye irritation.

[3]

Wear chemical safety goggles

or a face shield. In case of eye

contact, rinse cautiously with

water for several minutes.

Inhalation
May cause respiratory

irritation.

Handle in a well-ventilated

area or a chemical fume hood.

Avoid breathing dust.

Carcinogenicity
No evidence of carcinogenicity

in humans (Group D).[3]
N/A

Safe Handling Procedures
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile

gloves, and chemical safety goggles.

Engineering Controls: Use in a certified chemical fume hood to minimize inhalation

exposure.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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